5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

Lipophilicity Physicochemical Properties Medicinal Chemistry

This 5-CF₃-indole-3-carboxylic acid is a privileged medicinal chemistry scaffold. The electron-withdrawing CF₃ group (LogP 2.56) enhances metabolic stability and target binding vs. unsubstituted or halogenated analogs. The free 3-COOH enables direct amide coupling or esterification without deprotection losses. Validated applications: 5-HT₃A receptor positive allosteric modulator (pEC₅₀ shift +0.93 log units for quipazine) and PPAR agonist development (US 7,754,740 B2). Accessible in quantitative yield from aldehyde precursor. Ideal for constructing diverse compound libraries and exploring patented chemical space.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
CAS No. 948579-72-4
Cat. No. B1611743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1H-indole-3-carboxylic acid
CAS948579-72-4
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(=O)O
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-8-6(3-5)7(4-14-8)9(15)16/h1-4,14H,(H,15,16)
InChIKeyKZSFTBYSLQGMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid (CAS 948579-72-4) | Fluorinated Indole-3-Carboxylic Acid Building Block for Pharmaceutical and Agrochemical Synthesis


5-(Trifluoromethyl)-1H-indole-3-carboxylic acid (CAS 948579-72-4) is a fluorinated indole derivative with the molecular formula C₁₀H₆F₃NO₂ and a molecular weight of 229.16 g/mol [1]. This compound combines an indole core with a carboxylic acid functionality at the 3-position and an electron-withdrawing trifluoromethyl (-CF₃) substituent at the 5-position of the indole ring. The compound has a predicted density of 1.5 ± 0.1 g/cm³, a calculated LogP of 2.56, and a boiling point of 402.5 ± 40.0 °C at 760 mmHg . The presence of the -CF₃ group significantly influences the electronic properties, lipophilicity, and metabolic stability of molecules incorporating this scaffold, making this compound a valuable synthetic intermediate in medicinal chemistry and agrochemical research [1].

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid: Why Unsubstituted or Alternative Halogenated Indole-3-Carboxylic Acids Cannot Be Interchanged


Indole-3-carboxylic acid derivatives with different substituent patterns cannot be freely substituted in synthetic or biological applications due to profound differences in physicochemical properties, reactivity, and biological target engagement. The 5-trifluoromethyl substitution on the indole ring substantially alters electronic distribution, lipophilicity (LogP = 2.56 for the target compound), and hydrogen bonding capacity compared to unsubstituted indole-3-carboxylic acid or halogenated analogs (e.g., 5-chloro or 5-bromo derivatives) . In pharmacological contexts, the -CF₃ group has been demonstrated to confer enhanced metabolic stability and altered binding kinetics compared to nitro (-NO₂) or other halogen substituents [1]. The carboxylic acid at the 3-position, distinct from ester prodrug forms or amide derivatives, serves as a critical functional handle for further derivatization and participates directly in target binding interactions in multiple validated inhibitor classes [2]. The following quantitative evidence demonstrates precisely where and why this specific compound differs from its closest analogs.

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid: Head-to-Head Quantitative Differentiation Against Closest Analogs


Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity of 5-CF₃ Indole-3-Carboxylic Acid vs. Unsubstituted and Alternative Halogenated Analogs

The 5-trifluoromethyl substituent confers distinct physicochemical properties compared to unsubstituted indole-3-carboxylic acid and other 5-halogenated analogs. The target compound has a calculated LogP of 2.56 , compared to unsubstituted 1H-indole-3-carboxylic acid (LogP ~1.5-1.8) [1]. This approximately 0.7-1.0 LogP unit increase translates to a ~5-10× higher octanol-water partition coefficient, significantly enhancing membrane permeability potential. The -CF₃ group is a hydrogen bond acceptor (3 fluorine atoms) while the carboxylic acid provides 2 hydrogen bond donors and 3 acceptors . In contrast, 5-chloroindole-3-carboxylic acid and 5-bromoindole-3-carboxylic acid contain no additional hydrogen bond acceptors and exhibit different electronic effects (σₚ for -CF₃ = 0.54 vs. -Cl = 0.23 vs. -Br = 0.23) [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry Structure-Property Relationships

Synthetic Intermediate Efficiency: 5-CF₃ Indole-3-Carboxylic Acid vs. 5-CF₃ Indole-3-Carbaldehyde in Aldehyde Oxidation

The target compound is synthesized from 5-(trifluoromethyl)-1H-indole-3-carbaldehyde via oxidation with sodium chlorite (NaClO₂) and sodium dihydrogen phosphate in THF/water/tert-butyl alcohol at room temperature for 24 hours, achieving quantitative yield (100%) of the carboxylic acid product . This reaction demonstrates the facile conversion of the aldehyde precursor to the carboxylic acid with no detectable loss of material. In contrast, alternative synthetic routes starting from ester-protected intermediates (e.g., methyl ester, CAS 415918-11-5) require an additional deprotection step (hydrolysis) which may introduce yield losses (typically 80-95% for hydrolysis steps under acidic or basic conditions) and potential side reactions [1].

Synthetic Methodology Oxidation Process Chemistry Building Block

Positive Allosteric Modulation (PAM) of 5-HT₃A Receptor: 5-Trifluoromethyl-Indole Core vs. 5-Chloro and 5-Bromo Analogs

The 5-trifluoromethyl-indole core (present in the target compound) has been characterized as a positive allosteric modulator (PAM) of the human 5-HT₃A receptor in competitive radioligand binding experiments [1]. In the presence of 10 µM 5-(trifluoromethyl)-indole (5-TFMI), the apparent affinity (pEC₅₀) of the endogenous agonist 5-HT increased from 6.07 ± 0.07 to 6.72 ± 0.14 (p < 0.01, Mann-Whitney U test), representing an approximately 4.5-fold enhancement in apparent affinity [1]. For the partial agonist quipazine, 10 µM 5-TFMI increased pEC₅₀ from 8.26 ± 0.07 to 9.19 ± 0.23 (p < 0.01), an approximately 8.5-fold enhancement [1]. In contrast, the 5-chloroindole (5-Cl) analog, while also a PAM, demonstrated distinct binding characteristics without the additional orthosteric binding component observed for 5-TFMI [2].

5-HT₃ Receptor Allosteric Modulation IBS CNS Pharmacology

PPAR Agonist Pharmacophore: 5-Trifluoromethyl Indole-3-Carboxylic Acid as a Privileged Core for Metabolic Disease Drug Discovery

1H-Indole-3-carboxylic acid derivatives bearing electron-withdrawing substituents, including trifluoromethyl groups, have been patented as PPAR (peroxisome proliferator-activated receptor) agonists for the treatment of dyslipidemia, atherosclerosis, and diabetes [1]. Within this patent class (US 7,754,740 B2), the indole-3-carboxylic acid scaffold with appropriate substitution (including CF₃ at the 5-position) serves as the core pharmacophore. The carboxylic acid at the 3-position is essential for PPAR binding interactions, and substitution of this moiety (e.g., with esters or amides) abolishes or significantly reduces agonist activity [1]. The trifluoromethyl group at the 5-position contributes to the hydrophobic interactions within the PPAR ligand-binding domain and enhances metabolic stability compared to unsubstituted or methyl-substituted analogs [2].

PPAR Agonists Metabolic Disease Dyslipidemia Diabetes Drug Discovery

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid: Primary Research and Industrial Procurement Applications Based on Quantitative Evidence


CNS and GI Drug Discovery: Development of 5-HT₃ Receptor Allosteric Modulators for Irritable Bowel Syndrome (IBS)

The 5-trifluoromethyl-indole core, for which the target compound serves as a carboxylic acid-functionalized building block, has demonstrated validated positive allosteric modulator (PAM) activity at the human 5-HT₃A receptor with quantified pEC₅₀ shifts of +0.65 log units for 5-HT and +0.93 log units for quipazine at 10 µM concentration [1]. Unlike the 5-chloroindole analog, 5-TFMI exhibits a dual allosteric/orthosteric binding profile, enabling tunable pharmacological modulation [2]. The free carboxylic acid at the 3-position provides a synthetic handle for further derivatization (e.g., amide coupling, esterification) to optimize potency, selectivity, and pharmacokinetic properties. This application is directly supported by the evidence in Section 3, Evidence Item 3.

Metabolic Disease Drug Discovery: Synthesis of PPAR Agonist Candidates for Dyslipidemia and Type 2 Diabetes

The 5-(trifluoromethyl)-1H-indole-3-carboxylic acid scaffold falls within a patented genus of PPAR agonists (US 7,754,740 B2) for treating dyslipidemia, atherosclerosis, and diabetes [1]. The free 3-carboxylic acid is essential for PPAR ligand-binding domain interactions, while the 5-CF₃ group enhances hydrophobic binding site complementarity and confers improved metabolic stability compared to unsubstituted or other halogenated analogs. Procurement of this specific compound enables medicinal chemistry teams to explore structure-activity relationships within a validated, patented chemical space. This application is directly supported by the evidence in Section 3, Evidence Item 4.

Synthetic Methodology Development: Building Block for Trifluoromethylated Heterocyclic Compound Libraries

The compound is accessible in quantitative yield (100%) from its aldehyde precursor via a room-temperature NaClO₂ oxidation [1]. As a free carboxylic acid, it eliminates the need for ester deprotection steps that typically incur 5-20% material losses. The LogP of 2.56 and the presence of both hydrogen bond donors (carboxylic acid OH, indole NH) and acceptors (CF₃, C=O) make it an ideal core for constructing diverse compound libraries via amide coupling, esterification, or decarboxylative cross-coupling reactions. This application is directly supported by the evidence in Section 3, Evidence Item 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.